beta-Hydroxytyrosine
Description
Structural Classification as a Non-Proteinogenic Amino Acid
This compound belongs to the diverse class of non-proteinogenic amino acids, which are distinguished from the standard twenty amino acids by their absence from the genetic code and their specialized roles in metabolic processes and bioactive compound synthesis. The structural classification of this compound places it within the beta-hydroxy-alpha-amino acid family, characterized by the presence of a hydroxyl group on the beta carbon adjacent to the alpha-amino acid backbone. This compound exhibits the molecular formula C₉H₁₁NO₄ with a molecular weight of 197.19 grams per mole, featuring both aromatic and aliphatic hydroxyl functionalities that contribute to its unique chemical properties. The stereochemistry of this compound is particularly complex, as the compound can exist in multiple stereoisomeric forms, including syn and anti configurations, each with distinct biological activities and incorporation patterns in natural products.
The non-proteinogenic classification of this compound reflects its specialized biosynthetic origin through non-ribosomal peptide synthetase systems rather than conventional ribosomal protein synthesis. Unlike proteinogenic amino acids that are directly encoded by messenger RNA and incorporated during translation, this compound is synthesized through dedicated enzymatic pathways involving cytochrome P450 monooxygenases and specialized activation domains. These biosynthetic systems demonstrate remarkable substrate specificity and stereochemical control, ensuring the precise incorporation of this compound into complex peptide architectures with defined three-dimensional structures. The compound's classification as a non-proteinogenic amino acid underscores its role in expanding the chemical diversity available to natural product biosynthesis, enabling the formation of bioactive compounds with enhanced stability and specific biological targets.
Historical Context in Natural Product Chemistry
The historical discovery and characterization of this compound is intimately connected with the structural elucidation of glycopeptide antibiotics, particularly vancomycin, during the mid-twentieth century. Early structural studies on vancomycin in the 1970s provided the first definitive evidence for the presence of modified phenylglycine and this compound units, challenging conventional understanding of peptide composition and revealing the existence of complex non-ribosomal biosynthetic pathways. Chemical and spectroscopic analyses demonstrated that glycine reported as a hydrolysis product of vancomycin actually arose from the degradation of chloro-beta-hydroxytyrosine units, establishing the true structural complexity of these antibiotic molecules. These groundbreaking discoveries marked a pivotal moment in natural product chemistry, as they revealed that nature employs far more sophisticated molecular architectures than previously recognized.
The historical development of this compound research accelerated significantly with advances in analytical techniques and biosynthetic investigations during the late twentieth and early twenty-first centuries. Comprehensive studies on glycopeptide antibiotic biosynthesis revealed the essential role of specialized enzymes in this compound formation, including the cytochrome P450 monooxygenase OxyD and associated non-ribosomal peptide synthetase modules. These investigations demonstrated that this compound synthesis involves the hydroxylation of tyrosine intermediates covalently bound to non-ribosomal peptide synthetase proteins, representing a sophisticated mechanism for introducing structural diversity during peptide assembly. The historical progression of this research has culminated in modern computational and synthetic biology approaches that enable the reconstruction of ancestral biosynthetic pathways and the rational design of novel glycopeptide structures.
Significance in Complex Bioactive Compounds
This compound occupies a position of critical importance in the architecture of glycopeptide antibiotics, serving as an essential structural component that contributes to both biological activity and molecular stability. In vancomycin, two this compound residues are positioned at specific locations within the heptapeptide backbone, where they participate in the complex three-dimensional structure required for effective binding to bacterial cell wall precursors. The hydroxyl groups of this compound contribute to the hydrogen bonding network that enables vancomycin to recognize and bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, effectively inhibiting bacterial cell wall synthesis. This precise molecular recognition demonstrates how the unique structural features of this compound directly translate into clinically relevant antibiotic activity.
The significance of this compound extends beyond vancomycin to encompass a broader range of bioactive natural products, including the antifungal cyclic lipopeptides known as burkholdines. These compounds demonstrate potent antifungal activity that exceeds that of established antifungal agents, with this compound serving as a crucial structural element in their bioactive conformation. The stereochemistry of this compound in these compounds is particularly important, as different stereoisomers can exhibit dramatically different biological activities, highlighting the precise structural requirements for optimal bioactivity. Recent evolutionary studies have revealed that this compound incorporation represents a key innovation in the development of modern glycopeptide antibiotics, with ancestral forms showing distinct structural arrangements that have been optimized through evolutionary processes.
Table 1: this compound-containing bioactive compounds and their biological activities
Nomenclature and Chemical Identity
The nomenclature of this compound reflects its structural relationship to the proteinogenic amino acid tyrosine, with the beta designation indicating the position of the additional hydroxyl group on the carbon adjacent to the alpha carbon. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-3-hydroxy-3-(4-hydroxyphenyl)propanoic acid, which precisely describes the spatial arrangement of functional groups within the molecular structure. Alternative nomenclature systems employ Greek letter designations, with the compound also known as beta-hydroxy-DL-tyrosine in racemic form or with specific stereochemical descriptors when referring to individual enantiomers. The Chemical Abstracts Service registry number 6809-69-4 provides a unique identifier for this compound in chemical databases and literature searches.
The chemical identity of this compound encompasses multiple stereoisomeric forms that arise from the presence of two chiral centers in the molecule. The four possible stereoisomers are designated as (2S,3R), (2R,3S), (2S,3S), and (2R,3R), with each form exhibiting distinct physical properties and biological activities. Spectroscopic characterization reveals diagnostic coupling constants in nuclear magnetic resonance spectra that enable stereochemical assignment, with syn isomers typically showing coupling constants of approximately 5.0 Hz between H2 and H3 protons, while anti isomers exhibit coupling constants of approximately 3.5 Hz. The precise stereochemical identity of this compound is crucial for understanding its role in bioactive compounds, as natural products typically incorporate specific stereoisomers with defined configurations that are essential for biological activity.
Table 2: Chemical properties and identifiers of this compound
The structural diversity inherent in this compound nomenclature extends to its various protected derivatives used in synthetic chemistry, where different protecting groups are employed to enable selective chemical transformations. These synthetic intermediates bear names that reflect their protection strategies, such as Fmoc-beta-hydroxytyrosine or Boc-beta-hydroxytyrosine, indicating the specific protecting groups used to mask reactive functional groups during synthetic sequences. The nomenclature of these derivatives is essential for synthetic chemists working to prepare this compound-containing peptides and natural products, as it provides precise information about the chemical modifications present in synthetic intermediates. This comprehensive nomenclature system enables clear communication within the scientific community and facilitates the development of new synthetic methodologies for accessing this compound and its derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-7(9(13)14)8(12)5-1-3-6(11)4-2-5/h1-4,7-8,11-12H,10H2,(H,13,14)/t7-,8?/m0/s1 |
InChI Key |
RKCRKDKQUDBXAU-JAMMHHFISA-N |
SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C([C@@H](C(=O)O)N)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)O |
Synonyms |
3 Hydroxy DL tyrosine 3,4 Dihydroxyphenylalanine 3,4-Dihydroxyphenylalanine 3-Hydroxy-DL-tyrosine beta Hydroxytyrosine beta-Hydroxytyrosine Dihydroxyphenylalanine Dihydroxyphenylalanine Hydrochloride, (2:1) Dopa |
Origin of Product |
United States |
Scientific Research Applications
Biocatalysis and Synthetic Chemistry
Beta-hydroxytyrosine serves as an important building block in the synthesis of various bioactive compounds. Recent studies have demonstrated the utility of enzymes such as l-threonine transaldolase (ObiH) in the selective synthesis of beta-hydroxy-alpha-amino acids, including this compound. These biocatalytic processes allow for the generation of diverse compounds from readily available starting materials, facilitating the development of pharmaceuticals and other bioactive molecules.
Case Study: Enzymatic Synthesis
A study highlighted the ability of ObiH to catalyze reactions with a variety of aldehydes, yielding this compound derivatives with significant functional group diversity. The process was scalable and operationally simple, making it an attractive method for synthetic chemists looking to produce complex molecules efficiently .
| Substrate | Product | Yield |
|---|---|---|
| Pivaloyl-protected 4-hydroxybenzaldehyde | Protected this compound | 25% |
| Trifluoromethylsulfonyl protected aldehyde | Triflated this compound | 22% |
Pharmaceutical Applications
This compound has been identified as a crucial component in the biosynthesis of glycopeptide antibiotics, such as balhimycin. Research has shown that it plays a significant role in the production of these antibiotics, which are essential for treating infections caused by resistant bacteria. The incorporation of this compound into antibiotic structures enhances their efficacy and stability .
Case Study: Balhimycin Production
In experiments with Amycolatopsis balhimycina, researchers found that the absence of this compound led to a failure in antibiotic production. Supplementation with this compound restored antibiotic synthesis, confirming its essential role in glycopeptide biosynthesis .
Potential Therapeutic Effects
Recent studies have suggested that this compound may exhibit various biological activities that could be harnessed for therapeutic purposes. For instance, its derivatives have shown promise in modulating pathways involved in cancer progression and neuroprotection.
Case Study: Cytotoxicity Studies
Research conducted on derivatives of this compound demonstrated cytotoxic effects against several cancer cell lines, indicating potential applications in cancer therapy. For example, compounds derived from this compound exhibited significant activity against HepG2 cells, suggesting their utility as anticancer agents .
Natural Product Synthesis
This compound is also important in the synthesis of natural products derived from plants and other organisms. Its structural features make it an attractive candidate for creating novel compounds with bioactive properties.
Case Study: Natural Product Derivatives
Studies on plant-derived terpenoids have indicated that incorporating this compound into their structures can enhance their bioactivity and therapeutic potential. This highlights the importance of this compound in natural product chemistry and its role in developing new medicinal compounds .
Preparation Methods
Sharpless Aminohydroxylation for syn-β-Hydroxytyrosine
The Sharpless asymmetric aminohydroxylation (AAH) enables efficient syn-β-HT synthesis. Using cinnamate derivatives, this method installs both amino and hydroxyl groups in a single step (Fig. 1A).
Reaction Conditions :
-
Substrate : Methyl (E)-3-(4-benzyloxyphenyl)acrylate
-
Catalyst : OsO₄ (0.2 eq), (DHQ)₂PHAL (0.1 eq)
-
Oxidant : N-Chlorosuccinimide (1.5 eq)
-
Solvent : tert-Butanol/H₂O (4:1)
The syn diastereomer predominates (>95:5 dr), with enantiomeric excess (ee) exceeding 98% after chiral HPLC. Deprotection via 4N HCl/dioxane (30 min, 0°C) furnishes free β-HT without epimerization.
AD-Mix-Mediated Oxidation for anti-β-Hydroxytyrosine
Anti-β-HT synthesis employs AD-mix-β (OsO₄, (DHQD)₂PYR) to oxidize cinnamates to diols, followed by Mitsunobu amination (Fig. 1B).
Key Steps :
-
Dihydroxylation : 4-Benzyloxycinnamate → vicinal diol (72% yield, 94% ee)
-
Amination : Diol + HN₃ → β-azido alcohol (DIAD, PPh₃, 65% yield)
-
Reduction : Azide → amine (H₂, Pd/C, quantitative)
This route achieves 68% overall yield for (2S,3R)-β-HT, though Mitsunobu conditions risk racemization.
Biocatalytic Methods Using Transaldolases
ObiH-Catalyzed Aldol Reactions
The l-threonine transaldolase ObiH catalyzes aldol additions between glycine and aromatic aldehydes, yielding β-HT derivatives (Table 1).
Optimized Conditions :
-
Enzyme : Purified ObiH (20 mg/mL)
-
Substrates : Glycine (50 mM), 4-hydroxybenzaldehyde (100 mM)
-
Cofactors : Pyridoxal phosphate (0.1 mM), l-Thr (10 mM)
Whole-cell systems (E. coli BL21-ObiH) reduce costs but exhibit lower yields (23–34%) due to aldehyde toxicity.
Diastereoselectivity Challenges
ObiH’s initial selectivity (20:1 dr) diminishes at >50% conversion due to product re-entry into the catalytic cycle. Kinetic modeling suggests competitive binding of β-HT and glycine, necessitating reaction quenching at 40–50% conversion for optimal dr.
Stereoselective Synthesis and Protecting Group Strategies
Nickel-Catalyzed Additions
(Me₃P)₂NiCl₂ catalyzes anti-selective additions of glycolate esters to N-acyliminium ions (Fig. 2).
Representative Protocol :
-
Substrate : N-Acetyl-α,β-dehydrotyrosine methyl ester
-
Catalyst : (Me₃P)₂NiCl₂ (5 mol%)
-
Additive : TESOTf (1.5 eq), 2,6-lutidine (1.5 eq)
This method accommodates electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) but fails with aliphatic variants.
Deprotection Techniques
Acid-labile groups (e.g., tert-butyl, trityl) require tailored deprotection:
| Protecting Group | Conditions | Yield (%) |
|---|---|---|
| Boc | 4N HCl/dioxane, 0°C, 30 min | 95 |
| Fmoc | Piperidine/DMF, 2 h | 89 |
| Alloc | Pd(PPh₃)₄, PhSiH₃, THF | 91 |
Boc deprotection proves most efficient for β-HT, minimizing side reactions.
Biosynthetic Pathways in Microbial Systems
Precursor-Directed Biosynthesis
Feeding 3-chloro-β-HT to ΔoxyD mutants restores balhimycin titers (85% vs. wild-type), confirming late-stage chlorination. However, non-chlorinated β-HT supplementation yields des-chloro balhimycin, underscoring OxyD’s substrate specificity.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Diastereoselectivity (dr) | Scalability | Pros | Cons |
|---|---|---|---|---|---|
| Sharpless AAH | 76–89 | >95:5 | Moderate | High ee, one-step | Toxic OsO₄, costly ligands |
| ObiH Transaldolase | 23–59 | 10:1–20:1 | High | Green chemistry, broad substrate scope | Low yields in whole-cell systems |
| Nickel Catalysis | 76 | >95:5 | High | Anti selectivity, gram-scale | Limited to electron-deficient aldehydes |
| Biosynthesis | N/A | N/A | Low | No protecting groups needed | Requires genetic engineering |
Biocatalytic routes excel in sustainability but lag in cost-effectiveness, whereas chemical methods offer reproducibility at scale .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
